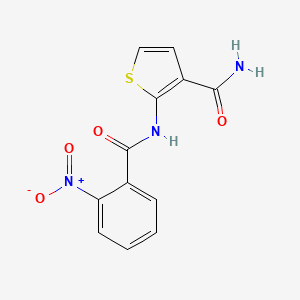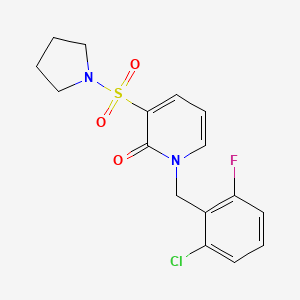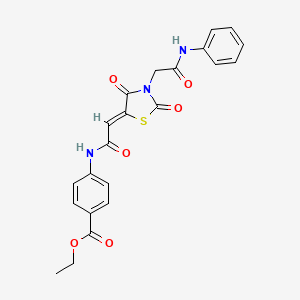
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide and related compounds often involves multi-step reactions starting from basic pyrazole derivatives. For instance, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides involves the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines, showcasing the versatility of pyrazole derivatives as key intermediates in synthesizing complex molecules (Menozzi et al., 1993).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including this compound, is characterized by detailed spectroscopic and crystallographic studies. X-ray diffraction analysis plays a crucial role in determining the nonplanar molecule configuration, intermolecular hydrogen bonding, and other structural details, providing insights into the compound's stereochemistry and molecular interactions (Hao et al., 2010).
Chemical Reactions and Properties
The reactivity of this compound involves interactions with various reagents and catalysts, leading to a wide range of chemical transformations. These reactions are critical for modifying the compound's functional groups, enhancing its reactivity, and introducing new pharmacophores. For example, the stereoselective construction of spiro[cyclopropane-1,4′-pyrazolin-5′-one] derivatives demonstrates the compound's versatility in forming complex structures with high stereoselectivity (Ren et al., 2008).
科学的研究の応用
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of complex compounds is crucial in scientific research. For example, the study on the metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, in humans provides insights into how novel compounds are absorbed, metabolized, and excreted by the human body (Shilling et al., 2010). Such studies are essential for developing new drugs and understanding their potential effects on humans.
Neuroprotective and Antiviral Effects
Research into the neuroprotective and antiviral effects of compounds showcases the diverse applications of chemical substances in medicine. For instance, the neuroprotective effect of the free radical scavenger MCI-186 in patients with cerebral infarction highlights the potential therapeutic applications of chemical compounds in treating neurological conditions (Houkin et al., 1998). Similarly, the study on the safety, pharmacokinetics, and antiviral activity of BIT225 in patients with HIV-1 infection indicates the role of chemical compounds in managing viral infections (Wilkinson et al., 2016).
Environmental and Dietary Exposure
Research on environmental and dietary exposure to chemicals, such as the study on urinary concentrations of environmental phenols in pregnant women, provides critical data on how chemical compounds found in the environment and food can affect human health (Mortensen et al., 2014). This type of research helps in understanding the potential risks associated with chemical exposure and informs public health policies.
特性
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-20-16(13-7-8-13)11-14(19-20)12-18-17(21)9-10-22-15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJOSUICRLHRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CCSC2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2491256.png)
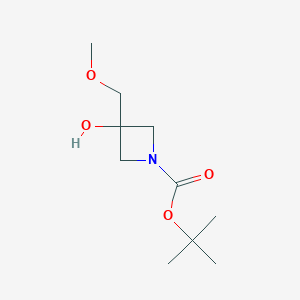
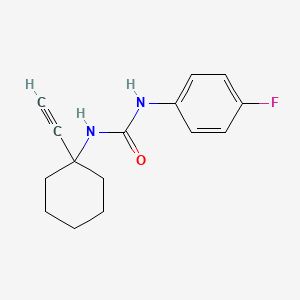
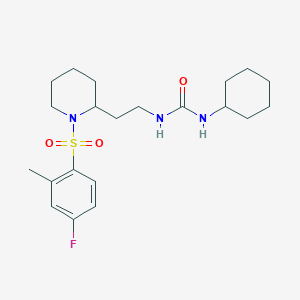
![3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2491262.png)
![Spiro[5.5]undec-2-en-5-one](/img/structure/B2491263.png)
![3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2491265.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2491266.png)

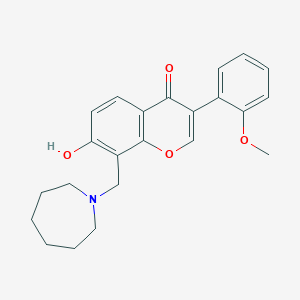
![3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile](/img/structure/B2491271.png)
